N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 117894-14-1
VCID: VC21184743
InChI: InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1
SMILES: CC(=O)NC1CNC(C(C1O)O)CO
Molecular Formula: C8H16N2O4
Molecular Weight: 204.22 g/mol

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide

CAS No.: 117894-14-1

Cat. No.: VC21184743

Molecular Formula: C8H16N2O4

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide - 117894-14-1

Specification

CAS No. 117894-14-1
Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
IUPAC Name N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
Standard InChI InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1
Standard InChI Key GBRAQQUMMCVTAV-OSMVPFSASA-N
Isomeric SMILES CC(=O)N[C@H]1CN[C@@H]([C@@H]([C@@H]1O)O)CO
SMILES CC(=O)NC1CNC(C(C1O)O)CO
Canonical SMILES CC(=O)NC1CNC(C(C1O)O)CO

Introduction

Chemical Properties and Structure

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is characterized by its piperidine ring structure with precisely defined stereochemistry. The compound has a molecular formula of C8H16N2O4 and a molecular weight of 204.22 g/mol . The stereochemical descriptors in its name (3S, 4R, 5S, 6R) indicate the three-dimensional arrangement of substituents at four chiral centers, which is essential for its specific biological interactions .

The molecule contains multiple functional groups that influence its chemical behavior, including hydroxyl groups at positions 4 and 5, a hydroxymethyl group at position 6, and an acetamide group at position 3. These groups contribute to the compound's hydrophilicity, hydrogen bonding capabilities, and solubility characteristics . The presence of multiple hydroxyl groups creates a highly polar molecule that can form extensive hydrogen bond networks in aqueous environments.

Physical and Chemical Data

The following table presents key physical and chemical properties of N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide:

PropertyValueReference
CAS Number117894-14-1
Molecular FormulaC8H16N2O4
Molecular Weight204.22 g/mol
XLogP3-2.4
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Topological Polar Surface Area102
Heavy Atom Count14
Defined Atom Stereocenter Count4

The negative XLogP3 value of -2.4 indicates the compound's hydrophilic nature, which affects its solubility and distribution in biological systems. The presence of 5 hydrogen bond donors and 5 hydrogen bond acceptors enables extensive intermolecular interactions, particularly in aqueous environments and when binding to biological targets such as enzymes or receptors.

Structural Identifiers

For computational chemistry, database searching, and structure representation, N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide can be described using several standardized identifiers:

Identifier TypeValueReference
Standard InChIInChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1
Standard InChIKeyGBRAQQUMMCVTAV-OSMVPFSASA-N
Isomeric SMILESCC(=O)N[C@H]1CNC@@HCO
Canonical SMILESCC(=O)NC1CNC(C(C1O)O)CO

These identifiers provide unambiguous representations of the compound's structure that can be utilized in chemoinformatics applications, structure-activity relationship studies, and database searches. The InChIKey, in particular, serves as a compact identifier that can be used for rapid compound identification across different chemical databases.

Synonyms and Alternative Nomenclature

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is known by several alternative names in scientific literature and commercial catalogs. These synonyms reflect different aspects of its structural characteristics, synthetic origins, or relationships to other compounds:

SynonymReference
2-Acetamido-1,5-imino-1,2,5-trideoxy-D-galactitol
2-Acetamido-1,2-dideoxy-D-galactonojirimycin
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-piperidyl]acetamide
[3S-(3α,4β,5β,6β)]-N-[4,5-Dihydroxy-6-(hydroxymethyl)-3-piperidinyl]-acetamide
Acetamide, N-[4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl]-, [3S-(3a,4b,5b,6b)]-

These alternative names are valuable for comprehensive literature searches and cross-referencing in chemical databases. The diversity of nomenclature reflects the compound's structural complexity and its relationship to carbohydrate chemistry, as indicated by terms like "galactonojirimycin" and "galactitol" in some synonyms.

Biological Significance and Applications

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide has generated interest in medicinal chemistry due to its potential biological activities. The compound's structural features, including the precise arrangement of hydroxyl groups and the acetamide functionality, suggest it may interact with specific enzymes and receptors involved in various metabolic and signaling pathways.

Potential ApplicationMechanismReference
Anti-diabetic effectsInteraction with enzymes involved in glucose metabolism
Anti-inflammatory activityModulation of inflammatory pathways
Enzyme inhibitionInteraction with glycosidases or related enzymes

The multiple hydroxyl groups in the compound enhance its ability to form hydrogen bonds with active sites of enzymes and receptors, potentially influencing various biochemical pathways. This characteristic makes N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide a compound of interest in research focused on metabolic disorders, inflammatory conditions, and other therapeutic areas where enzyme modulation is a key strategy.

Structural Features and Reactivity

The chemical reactivity and biological properties of N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide are closely tied to its distinctive structural features. The compound's piperidine ring forms a conformationally constrained scaffold that presents the hydroxyl groups, hydroxymethyl group, and acetamide functionality in specific spatial orientations .

This three-dimensional arrangement is critical for molecular recognition by biological targets. The chiral centers at positions 3, 4, 5, and 6 create a unique stereochemical environment that can result in selective binding to specific enzymes or receptors. The compound's hydrophilicity and hydrogen bonding capacity also influence its solubility, bioavailability, and ability to penetrate biological membranes.

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